Gas-Phase Basicity Advantage Over 3,5-Dimethylpyrazole
The gas-phase basicity (GB) of 3,4,5-trimethyl-1H-pyrazole is 218.9 kcal/mol (916.0 kJ/mol), as compiled by Hunter and Lias from evaluated experimental data [1]. This represents a 16.0 kJ/mol increase over 3,5-dimethylpyrazole (GB = 900.1 kJ/mol) and a 55.5 kJ/mol increase over unsubstituted pyrazole (GB = 860.5 kJ/mol) [2]. The trend demonstrates that each additional methyl group incrementally enhances the intrinsic basicity of the pyrazole nitrogen, with the trisubstituted compound being the strongest base in the methylpyrazole series.
| Evidence Dimension | Gas-phase basicity (GB) |
|---|---|
| Target Compound Data | 218.9 kcal/mol (916.0 kJ/mol) |
| Comparator Or Baseline | 3,5-Dimethylpyrazole: 900.1 kJ/mol; Pyrazole: 860.5 kJ/mol |
| Quantified Difference | +16.0 kJ/mol vs 3,5-dimethylpyrazole; +55.5 kJ/mol vs pyrazole |
| Conditions | Evaluated gas-phase ion energetics data (Hunter & Lias, 1998 compilation) |
Why This Matters
Higher gas-phase basicity directly translates to stronger metal-ligand dative bonding in coordination chemistry and altered proton-transfer equilibria in catalytic and biological contexts, making the trimethyl compound the donor ligand of choice when maximizing Lewis basicity is required.
- [1] NIST Chemistry WebBook. 3,4,5-Trimethylpyrazole: Gas basicity = 218.9 kcal/mol. Data evaluated by Hunter EP, Lias SG. J. Phys. Chem. Ref. Data. 1998. View Source
- [2] NIST Chemistry WebBook. Comparative data: pyrazole GB = 860.5 kJ/mol; 3,5-dimethylpyrazole GB = 900.1 kJ/mol. Hunter EP, Lias SG. 1998. View Source
